molecular formula C11H20N2O2 B1477239 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2092528-33-9

3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B1477239
CAS No.: 2092528-33-9
M. Wt: 212.29 g/mol
InChI Key: MEBOXRPQYIKWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one” is a chemical compound . It is available for purchase for pharmaceutical testing .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthetic Strategies and Chemical Structures

Research has demonstrated the development of synthetic methods for compounds related to 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one. Amirani Poor et al. (2018) synthesized a novel class of compounds using an intermolecular Ugi reaction involving gabapentin, highlighting the importance of the structural moiety in synthesizing biologically active compounds. Their study also explored the influence of electron-donating and electron-withdrawing groups on the strength of intramolecular hydrogen bonds in these compounds (Amirani Poor et al., 2018). Sinibaldi and Canet (2008) reviewed the various synthetic strategies for spiroaminals, emphasizing the biological significance and the structural novelty of compounds containing 1-oxa-6-azaspiro[4.5]decane and related structures (Sinibaldi & Canet, 2008).

Antiviral Properties

Compounds structurally similar to this compound have shown promising antiviral properties. Apaydın et al. (2019) synthesized and evaluated a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus. Some derivatives showed significant inhibition of coronavirus replication, marking them as potential leads for antiviral drug development (Apaydın et al., 2019). Furthermore, Apaydın et al. (2020) designed, synthesized, and evaluated another set of derivatives for their antiviral activity, finding strong activity against influenza A/H3N2 virus (Apaydın et al., 2020).

Anticancer Activity

Yang et al. (2019) investigated a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives for their anticancer properties. Several compounds exhibited moderate to potent activity against various human cancer cell lines, with some showing significant potency, making them promising candidates for further development (Yang et al., 2019).

Safety and Hazards

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with non-receptor protein tyrosine phosphatase SHP2, which is involved in cellular signaling processes and pathways such as the MAPK and immune-inhibitory programmed cell death PD-L1/PD-1 pathway . These interactions are crucial for modulating cellular responses and maintaining homeostasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, SHP2, which interacts with this compound, acts as a mediator in cell signal transduction downstream of various receptor tyrosine kinases, including the RAS/MAPK/ERK, PI3K/AKT, mTOR, and JAK/STAT pathways . These pathways are essential for cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with SHP2, for instance, involves a mechanism similar to a “molecular switch,” regulating the enzyme’s activity and, consequently, various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular signaling pathways and enhancing cellular function. At higher doses, toxic or adverse effects may be observed. For instance, studies have shown that high doses of similar compounds can lead to neural toxicity and other adverse effects . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with SHP2, for example, influences metabolic pathways related to cellular energy production and utilization . Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. Studies have shown that the compound can be efficiently transported across cell membranes and distributed to target sites where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with SHP2 suggests that it may localize to regions of the cell where SHP2 is active, such as the cytoplasm and cell membrane . This localization is essential for the compound’s role in modulating cellular processes.

Properties

IUPAC Name

3-amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-6-3-10(14)13-7-5-11(9-13)4-1-2-8-15-11/h1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBOXRPQYIKWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCN(C2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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